molecular formula C48H66N6O9 B8090608 (2S,3R)-tert-butyl 3-(tert-butoxy)-2-(3-((S)-1-(3-((R)-2-(tert-butoxy)-1-((tert-butoxycarbonyl)amino)ethyl)-1,2,4-oxadiazol-5-yl)-3-oxo-3-(tritylamino)propyl)ureido)butanoate

(2S,3R)-tert-butyl 3-(tert-butoxy)-2-(3-((S)-1-(3-((R)-2-(tert-butoxy)-1-((tert-butoxycarbonyl)amino)ethyl)-1,2,4-oxadiazol-5-yl)-3-oxo-3-(tritylamino)propyl)ureido)butanoate

Cat. No.: B8090608
M. Wt: 871.1 g/mol
InChI Key: LHNHPHRHTIAFNH-PWPBRQRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2S,3R)-tert-butyl 3-(tert-butoxy)-2-(3-((S)-1-(3-((R)-2-(tert-butoxy)-1-((tert-butoxycarbonyl)amino)ethyl)-1,2,4-oxadiazol-5-yl)-3-oxo-3-(tritylamino)propyl)ureido)butanoate” is a highly functionalized synthetic molecule characterized by:

  • Multiple tert-butyl groups: These serve as steric protectants for ester, ether, and carbamate functionalities, enhancing stability against hydrolysis .
  • 1,2,4-Oxadiazole ring: A heterocyclic moiety known for its role in modulating bioactivity and metabolic resistance .

While direct studies on this compound are absent in the provided evidence, its structural complexity aligns with synthetic strategies and bioactive motifs observed in related molecules.

Properties

IUPAC Name

tert-butyl (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[[(1S)-1-[3-[(1R)-2-[(2-methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2,4-oxadiazol-5-yl]-3-oxo-3-(tritylamino)propyl]carbamoylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H66N6O9/c1-31(60-45(5,6)7)38(41(56)61-46(8,9)10)51-42(57)49-35(40-52-39(54-63-40)36(30-59-44(2,3)4)50-43(58)62-47(11,12)13)29-37(55)53-48(32-23-17-14-18-24-32,33-25-19-15-20-26-33)34-27-21-16-22-28-34/h14-28,31,35-36,38H,29-30H2,1-13H3,(H,50,58)(H,53,55)(H2,49,51,57)/t31-,35+,36+,38+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNHPHRHTIAFNH-PWPBRQRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)NC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(=NO4)C(COC(C)(C)C)NC(=O)OC(C)(C)C)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(=NO4)[C@H](COC(C)(C)C)NC(=O)OC(C)(C)C)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H66N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Comparison

The compound’s tert-butyl-protected ester and carbamate groups are synthetically analogous to tert-butyl ((benzyloxy)carbonyl)-L-tyrosinate derivatives. For example, tert-butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate (3p) shares similar protective strategies, with tert-butyl groups enhancing lipophilicity and synthetic yield (60–70% via diphenyl phosphate catalysis) . Key differences include:

  • Oxadiazole vs. Benzofuran : The 1,2,4-oxadiazole in the target compound may confer greater metabolic stability compared to benzofuran’s susceptibility to oxidative degradation.
  • Tritylamino vs.
Table 1: Functional Group Comparison
Feature Target Compound Analog (Compound 3p)
Ester Protection tert-butyl tert-butyl
Heterocyclic Core 1,2,4-Oxadiazole Benzofuran
Amino Protection Tritylamino Acetamido
Synthetic Yield Not reported 60% (1 mmol scale)

Hydrogen-Bonding and Stability

Solid-state NMR studies on T-2 toxin (a trichothecene) reveal that hydrogen-bonding networks significantly influence conformational stability and biological activity . For the target compound:

  • The ureido group may engage in water-bridged hydrogen bonds, akin to trichothecenes, enhancing solubility in aqueous environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.